molecular formula C6H14ClNO2S B13479257 1-(Methanesulfonylmethyl)cyclobutan-1-amine hydrochloride

1-(Methanesulfonylmethyl)cyclobutan-1-amine hydrochloride

Cat. No.: B13479257
M. Wt: 199.70 g/mol
InChI Key: HHKNYPBBSUICRR-UHFFFAOYSA-N
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Description

1-(Methanesulfonylmethyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C6H13NO2S·HCl. It is a cyclobutane derivative with a methanesulfonylmethyl group attached to the nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methanesulfonylmethyl)cyclobutan-1-amine hydrochloride typically involves the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base, followed by the addition of ammonia or an amine to form the desired product. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or pyridine are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Methanesulfonylmethyl)cyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonylmethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

1-(Methanesulfonylmethyl)cyclobutan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Methanesulfonylmethyl)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Methoxymethyl)cyclobutan-1-amine hydrochloride: A similar compound with a methoxymethyl group instead of a methanesulfonylmethyl group.

    (1s,3s)-3-(Methanesulfonylmethyl)cyclobutan-1-amine hydrochloride: A stereoisomer with different spatial arrangement of atoms.

Properties

Molecular Formula

C6H14ClNO2S

Molecular Weight

199.70 g/mol

IUPAC Name

1-(methylsulfonylmethyl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(8,9)5-6(7)3-2-4-6;/h2-5,7H2,1H3;1H

InChI Key

HHKNYPBBSUICRR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CC1(CCC1)N.Cl

Origin of Product

United States

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